

Application Note: A Detailed Guide to the Synthesis of Novel Benzisoxazole Compounds

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Compound of Interest

Compound Name: 3-(Bromomethyl)-1,2-benzisoxazole

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Audience: Researchers, scientists, and drug development professionals.

Introduction The benzisoxazole scaffold is a privileged heterocyclic structure that is a core component of numerous biologically active compounds.^{[1][2]} These compounds exhibit a wide array of pharmacological activities, including antipsychotic, anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.^{[1][3][4]} Notably, drugs like the atypical antipsychotic Risperidone and the anticonvulsant Zonisamide feature the 1,2-benzisoxazole moiety, highlighting its significance in medicinal chemistry.^{[1][5]} This application note provides detailed experimental protocols for the synthesis of novel benzisoxazole derivatives, methods for their characterization, and a summary of their biological evaluation. Two primary synthetic strategies are presented: a modern [3+2] cycloaddition reaction and a classical intramolecular cyclization.

General Experimental Workflow

The overall process for synthesizing and verifying novel benzisoxazole compounds follows a logical progression from synthesis to characterization and biological screening.



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Caption: General workflow for benzisoxazole synthesis and evaluation.

Synthetic Strategy 1: [3+2] Cycloaddition of Nitrile Oxides and Arynes

This modern approach provides a direct and versatile route to functionalized benzisoxazoles under mild conditions.^{[4][6]} The reaction involves the *in situ* generation of two highly reactive intermediates, a nitrile oxide (from a chlorooxime) and an aryne (from an *o*-(trimethylsilyl)aryl triflate), which then undergo a cycloaddition.^[4]

Experimental Protocol: [3+2] Cycloaddition

Materials and Reagents:

- *o*-(Trimethylsilyl)aryl triflate (Aryne precursor, 2.0 equiv)
- Aldoxime hydrochloride (Nitrile oxide precursor)
- Sodium hypochlorite (NaOCl) solution
- Cesium fluoride (CsF) (4.0 equiv)
- Acetonitrile (CH₃CN), anhydrous
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:

- Round-bottom flask

- Magnetic stirrer and stir bar
- Syringe pump
- Reflux condenser
- Standard glassware for work-up and purification
- Rotary evaporator
- Flash chromatography system

Procedure:

- Preparation of Chlorooxime: Dissolve the aldoxime hydrochloride in DCM. Add NaOCl solution dropwise at 0 °C and stir for 1 hour. Extract the chlorooxime with DCM, wash with water and brine, dry over MgSO₄, and concentrate in vacuo. Use the crude chlorooxime immediately in the next step.
- Cycloaddition Reaction: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-(trimethylsilyl)aryl triflate (2.0 equiv) and CsF (4.0 equiv) in anhydrous acetonitrile.
- Slow Addition: Dissolve the crude chlorooxime (1.0 equiv) in anhydrous acetonitrile. Using a syringe pump, add the chlorooxime solution to the reaction mixture over a period of 2.5 hours at room temperature.^[4] Slow addition is critical to maintain a low concentration of the nitrile oxide relative to the alkyne, which optimizes the yield.^[4]
- Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent using a rotary evaporator. Purify

the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure benzisoxazole derivative.[7]

Data Presentation: Synthesis via [3+2] Cycloaddition

Table 1: Representative Yields for Substituted Benzisoxazoles

Entry	Aryne Precursor Substituent	Nitrile Oxide Substituent	Product	Yield (%)	Reference
1	H	Phenyl	3-Phenyl- 1,2- benzisoxaz- ole	90	[4]
2	4,5- Dimethoxy	Phenyl	5,6- Dimethoxy-3- phenyl-1,2- benzisoxazol- e	65	[4]
3	H	Methoxyphenyl	3-(4- Methoxyphenyl)-1,2- benzisoxazol- e	83	[4]

| 4 | H | Thiophen-2-yl | 3-(Thiophen-2-yl)-1,2-benzisoxazole | 54 | [4] |

Synthetic Strategy 2: Intramolecular Cyclization of *o*-Hydroxyaryl Ketoximes

This classical method involves the formation of an N-O bond to construct the isoxazole ring from an ortho-hydroxyaryl imine or oxime.[8][9] It is a reliable method, particularly for specific substitution patterns.

Experimental Protocol: Intramolecular Cyclization

Materials and Reagents:

- Substituted o-hydroxyacetophenone
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (NaOAc) or Pyridine
- Ethanol (EtOH)
- A dehydrating agent/catalyst system (e.g., PPh_3/DDQ or anhydrous base)[9]
- Hydrochloric acid (HCl)

Procedure:

- Oxime Formation: In a round-bottom flask, dissolve the o-hydroxyacetophenone (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and sodium acetate (1.5 equiv) in aqueous ethanol.
- Heating: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- Isolation of Oxime: Cool the reaction mixture to room temperature. Add cold water to precipitate the crude oxime. Filter the solid, wash with cold water, and dry. The oxime can be purified by recrystallization or used directly in the next step.
- N-O Bond Formation (Cyclization): This step can be achieved via several methods. One common approach is to treat an N-chloro derivative of the corresponding imine with a base under anhydrous conditions.[6][8] A divergent pathway using NaOCl can lead to a Beckmann-type rearrangement to form benzoxazoles instead.[6][8]
- Purification: After the cyclization reaction is complete, perform an appropriate aqueous work-up. The crude product is then purified by recrystallization or column chromatography to yield the final benzisoxazole.

Characterization of Novel Compounds

Accurate spectroscopic characterization is essential to confirm the structure of newly synthesized compounds.[10]

Protocol: Spectroscopic Analysis

- NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Acquire ^1H and ^{13}C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).[7]
- Mass Spectrometry (MS): Obtain a mass spectrum using a technique like electrospray ionization (ESI) to confirm the molecular weight of the product.[7][11]
- Infrared (IR) Spectroscopy: Record the IR spectrum using a KBr pellet or as a thin film to identify characteristic functional groups.[7]

Data Presentation: Spectroscopic Data

Table 2: Typical Spectroscopic Data for a 3-Aryl-6-fluoro-1,2-benzisoxazole Derivative

Technique	Data	Assignment
^1H NMR (400 MHz, CDCl_3)	δ 8.09 (d, 2H), 7.78 (d, 2H), 7.64 (d, 1H), 7.26 (d, 1H), 7.05 (s, 1H)	Aromatic Protons
	δ 2.54 (s, 3H)	Methyl Protons (if present on substituent)
^{13}C NMR (DMSO-d_6)	δ 173, 165.0, 151.4, 143.0, 140.5, 136.6, 131.9, 130.6, 129.0, 125.8, 125.3, 123.8, 108.8	Aromatic and Carbonyl Carbons
IR (KBr, cm^{-1})	\sim 1620 cm^{-1}	C=N stretch
	\sim 1580, 1470 cm^{-1}	Aromatic C=C stretch
	\sim 1250 cm^{-1}	C-O stretch
MS (ESI)	$m/z = [\text{M}+\text{H}]^+$	Molecular Ion Peak

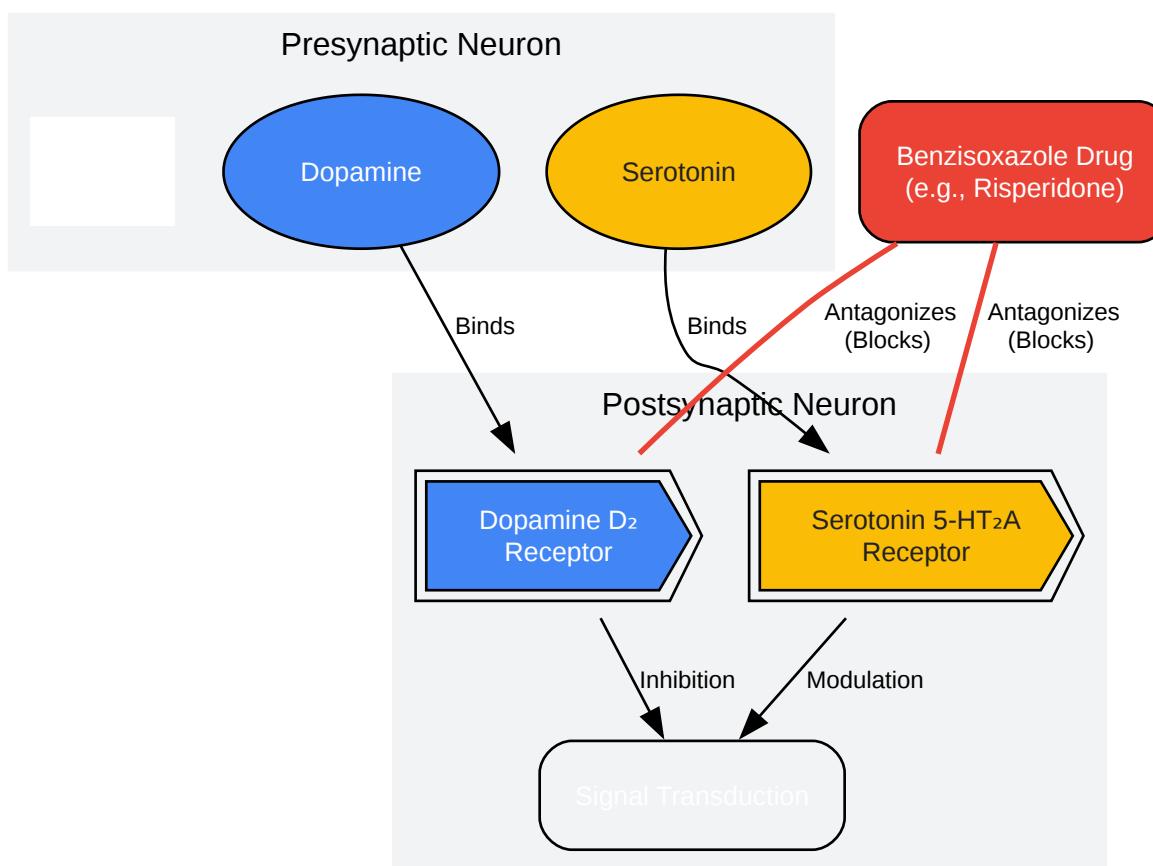
Note: Data is representative and compiled from typical values.[\[11\]](#)[\[12\]](#)

Biological Activity and Evaluation

Many benzisoxazole derivatives owe their therapeutic effects to interactions with specific biological targets, such as neurotransmitter receptors or enzymes.[\[1\]](#)

Mechanism of Action: Antipsychotic Activity

A significant class of benzisoxazole-based drugs, including risperidone, function as potent antagonists at dopamine D₂ and serotonin 5-HT_{2A} receptors.[\[1\]](#) This dual blockade is believed to be key to their efficacy in treating psychosis with a reduced incidence of certain side effects compared to older antipsychotics.[\[1\]](#)



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Caption: Benzisoxazole antipsychotics block D₂ and 5-HT_{2A} receptors.

Protocol: In Vitro Dopamine D₂ Receptor Binding Assay

This assay determines the affinity of a test compound for the D₂ receptor.[\[1\]](#)

- Preparation: Use cell membranes from a cell line stably expressing the human dopamine D₂ receptor.
- Incubation: Incubate the membranes with a radioligand (e.g., [³H]-Spiperone) and varying concentrations of the novel benzisoxazole compound.
- Controls: Use a known D₂ antagonist (e.g., haloperidol) at a high concentration to determine non-specific binding.
- Separation: Separate bound from free radioligand by rapid filtration.
- Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
- Analysis: Calculate the Ki (inhibitory constant) value from competition binding curves. Lower Ki values indicate higher binding affinity.[\[1\]](#)

Data Presentation: Biological Activity

Table 3: Representative Biological Data for Benzisoxazole Derivatives

Compound Type	Target / Assay	Metric	Value	Reference
Risperidone	Dopamine D ₂ Receptor	Ki	3.1 - 5.0 nM	[1]
Risperidone	Serotonin 5-HT _{2A} Receptor	Ki	0.16 - 0.5 nM	[1]
Paliperidone	Dopamine D ₂ Receptor	Ki	4.8 - 6.2 nM	[1]
Paliperidone	Serotonin 5-HT _{2A} Receptor	Ki	0.29 - 0.6 nM	[1]
Amide-substituted derivative	HepG-2 Cancer Cells	IC ₅₀	37.75% inhibition	[2]
Benzisoxazole analog	M. tuberculosis H37Rv	MIC	3.12 µg/mL	[2]

| N-acetyl derivative (1g) | Acetylcholinesterase (AChE) | IC₅₀ | 3 nM | [13] |

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